2-Bromo-3,5-bis(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the treatment of benzene derivatives with halogens and other substituents in acidic media, leading to the formation of compounds with multiple trifluoromethyl groups. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which can then undergo further synthetic transformations (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-bis(trifluoromethyl)aniline and related compounds is often analyzed using X-ray crystallography and other spectroscopic techniques. These analyses reveal the arrangement of atoms within the molecule and the impact of substituents on the overall structure. For instance, studies on related brominated and trifluoromethylated anilines have provided insights into their electronic structure and the effects of substituents on vibrational spectra (Revathi et al., 2017).
Chemical Reactions and Properties
2-Bromo-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including coupling reactions facilitated by palladium catalysts, to form a wide range of organic compounds. An example of such reactivity is the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in palladium-catalyzed reactions to produce 9-fluorenones, showcasing its utility in synthesizing complex aromatic compounds with high regioselectivity and atom economy (Wang et al., 2019).
Scientific Research Applications
Synthesis of Novel Pesticides : This compound is used in the synthesis of novel pesticides like Bistrifluron. It demonstrates potent growth-retarding activity against pests, marking its significance in agricultural applications (Liu An-chan, 2015).
Creation of Biologically Important Intermediates : It serves as a precursor in the synthesis of biologically important intermediates such as 3,5-bis(trifluoromethyl)-salicylic acid, which has various applications in medical and biological research (Z. Sui & M. Macielag, 1997).
Palladium-Catalyzed Cross-Coupling : It acts as an efficient monodentate transient directing group in palladium-catalyzed direct dehydrogenative cross-coupling processes, useful in the synthesis of a variety of compounds including 9-fluorenones (Yi‐Feng Wang et al., 2019).
Improving Water Resistance in Epoxy Systems : The compound is used in synthesizing materials that significantly improve water resistance in epoxy systems. This application is vital in materials science and engineering (P. Johncock & G. Tudgey, 1983).
Versatile Material for Organometallic Synthesis : It serves as a starting material for various organometallic syntheses, demonstrating its versatility in chemical synthesis (J. Porwisiak & M. Schlosser, 1996).
Synthesis of 3,5-Bis(trifluoromethyl)acetophenone : This compound is a precursor in the safe and efficient synthesis of 3,5-bis(trifluoromethyl)acetophenone, important in various chemical processes (Zhao Li-qiang, 2007).
Safety And Hazards
When handling “2-Bromo-3,5-bis(trifluoromethyl)aniline”, it’s important to wear personal protective equipment/face protection. Avoid getting the compound in eyes, on skin, or on clothing. Avoid dust formation and only use under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .
properties
IUPAC Name |
2-bromo-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWJFXUVIYKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401758 | |
Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
174824-16-9 | |
Record name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174824-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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